molecular formula C17H19Cl2N3O2 B2804907 4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide CAS No. 477870-23-8

4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2804907
CAS No.: 477870-23-8
M. Wt: 368.26
InChI Key: FNMLNEMTPXXWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is a synthetic small molecule featuring a pyrrole-2-carboxamide backbone substituted with a 2,3-dichlorobenzoyl group at the 4-position and a 3-(dimethylamino)propyl side chain. The 2,3-dichlorobenzoyl moiety contributes to enhanced lipophilicity and steric bulk, while the dimethylaminopropyl group improves aqueous solubility via tertiary amine protonation under physiological conditions.

Properties

IUPAC Name

4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c1-22(2)8-4-7-20-17(24)14-9-11(10-21-14)16(23)12-5-3-6-13(18)15(12)19/h3,5-6,9-10,21H,4,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMLNEMTPXXWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or KOH.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new amides or thioesters.

Mechanism of Action

The mechanism of action of 4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can form strong interactions with hydrophobic pockets, while the dimethylamino group can participate in hydrogen bonding or ionic interactions . These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several analogs with variations in the acyl substituent and side chains. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Pyrrole-2-Carboxamide Derivatives

Compound Name Acyl Substituent Key Features Biological Relevance (Inferred)
Target Compound 2,3-Dichlorobenzoyl High lipophilicity (Cl groups), moderate steric bulk Potential apoptosis regulation
N-[3-(Dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide 2-Fluorobenzoyl Reduced lipophilicity (F vs. Cl), improved solubility Likely lower binding affinity due to weaker hydrophobic interactions
N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide 4-Fluorobenzoyl Electron-withdrawing para-substitution, planar structure Enhanced target selectivity in kinase inhibition
N-[3-(Dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide 3-Methoxybenzoyl Electron-donating group, increased polarity Reduced membrane permeability but improved metabolic stability
4-(Cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide Cyclopropylcarbonyl Conformationally strained ring, moderate lipophilicity Potential for unique binding pocket interactions
N-[3-(Dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide 2-Ethylbutanoyl Aliphatic acyl group, high flexibility Likely inferior target affinity due to lack of aromatic π-π stacking

Key Findings from Structural Analysis

Electron-Withdrawing vs. Electron-Donating Groups: The 2,3-dichlorobenzoyl group in the target compound provides strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in target proteins (e.g., Bcl-2/Bcl-xL) compared to methoxy or aliphatic substituents .

Steric and Conformational Effects :

  • The ortho-chloro substituents in the target compound introduce steric hindrance, which may limit off-target interactions but reduce solubility. In contrast, the cyclopropylcarbonyl analog () offers a rigid, compact structure for selective binding .

Side Chain Consistency: All compounds retain the 3-(dimethylamino)propyl side chain, which enhances solubility and cellular uptake via pH-dependent protonation. This feature is critical for maintaining bioavailability across analogs .

Metabolic Stability :

  • Chlorinated and fluorinated derivatives are expected to exhibit slower hepatic metabolism compared to methoxy or aliphatic variants due to resistance to oxidative degradation .

Biological Activity

4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Molecular Formula C17H19Cl2N3O2
Molecular Weight 368.26 g/mol
CAS Number 477870-23-8
Purity >90%

The structure includes a pyrrole ring, a dichlorobenzoyl group, and a dimethylaminopropyl moiety, which contribute to its biological properties.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can engage hydrophobic pockets within target proteins, while the dimethylamino group may participate in hydrogen bonding or ionic interactions.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, a study focused on pyrrole-2-carboxamide derivatives demonstrated potent activity against Mycobacterium tuberculosis, particularly against drug-resistant strains. The minimum inhibitory concentration (MIC) values were reported to be less than 0.016 μg/mL with low cytotoxicity (IC50 > 64 μg/mL) .

Anticancer Activity

The compound has also shown promise in anticancer research. A series of pyrrole derivatives were synthesized and evaluated for their activity against various cancer cell lines. Notably, certain derivatives exhibited significant antiproliferative effects against melanoma and breast cancer cell lines, with growth inhibition rates reaching up to 62.46% . This suggests that the compound could serve as a lead for the development of new anticancer agents.

Case Study 1: Antituberculosis Activity

In a study examining the structure-activity relationship (SAR) of pyrrole derivatives, researchers identified that modifications to the pyrrole ring significantly influenced anti-TB activity. Compounds with electron-withdrawing substituents showed improved efficacy against M. tuberculosis. The target identification involved measuring potency against wild-type and mutated variants of the mmpL3 gene from M. tuberculosis, revealing insights into the mechanism of action .

Case Study 2: Anticancer Potential

Another investigation explored the anticancer potential of pyrrole derivatives bearing benzimidazole moieties. Among these, one compound demonstrated significant growth inhibition against MDA-MB-435 melanoma cells (62.46% inhibition at 10 µM). The study highlighted the importance of structural modifications in enhancing biological activity and suggested further development for therapeutic applications .

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat during acylation can lead to decomposition.
  • Moisture Control : Hydrolysis of acyl chlorides or carbodiimide reagents reduces yield.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for ≥95% purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variations in assay design, purity, or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use validated enzyme inhibition protocols (e.g., fixed ATP concentrations for kinase assays) to ensure reproducibility .
  • Purity Verification : Employ orthogonal methods (HPLC, ¹H/¹³C NMR) to confirm structural integrity; impurities <1% are critical for reliable IC₅₀ values .
  • Structural Analog Analysis : Compare activity across analogs (e.g., substituent effects on dichlorophenyl or dimethylamino groups) to identify pharmacophore requirements .

Q. Example Data Contradiction Resolution :

VariableStudy A (IC₅₀ = 50 nM)Study B (IC₅₀ = 200 nM)Resolution Strategy
Purity98% (HPLC)85% (unverified)Repurify compound
Assay pH7.46.8Standardize to pH 7.4

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., pyrrole C-2 substitution) and dimethylamino group integration .
  • HPLC-MS : Assess purity (>98%) and detect trace byproducts (e.g., hydrolyzed acyl intermediates) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives (e.g., salt forms) .
  • FT-IR : Verify amide bond formation (C=O stretch ~1650 cm⁻¹) and absence of unreacted acyl chloride (~1800 cm⁻¹) .

Advanced: What computational strategies optimize the synthesis pathway for this compound?

Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for pyrrole acylation .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction kinetics (e.g., DCM vs. THF for coupling efficiency) .
  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., temperature, stoichiometry) and reduce trial iterations .

Q. Example Computational Output :

ParameterSimulated Energy Barrier (kcal/mol)Experimental Yield (%)
DCM18.278
THF24.752

Basic: How should researchers design initial biological assays to evaluate this compound’s therapeutic potential?

Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., dichlorobenzoyl’s role in ATP-binding pocket interactions) .
  • Dose-Response Curves : Test 10⁻⁹–10⁻⁴ M concentrations in triplicate to calculate IC₅₀/EC₅₀ values.
  • Counter-Screens : Assess off-target effects using panels like Eurofins’ SelectScreen® to confirm selectivity .

Q. Assay Protocol :

Enzyme Inhibition : Incubate with target enzyme (1 hr, 25°C), measure substrate conversion via fluorescence.

Cytotoxicity : Use MTT assays on HEK293 cells to determine CC₅₀ (non-target toxicity) .

Advanced: What molecular interactions drive this compound’s selectivity toward specific enzyme targets?

Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite models predict binding poses. The dichlorobenzoyl group occupies hydrophobic pockets, while the dimethylamino propyl chain forms salt bridges with acidic residues (e.g., Asp86 in kinase X) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding .
  • Structure-Activity Relationship (SAR) :
Substituent ModificationObserved Effect (IC₅₀)Proposed Interaction
2,3-Dichloro → 2-Chloro10-fold decreaseReduced hydrophobic fit
Dimethylamino → DiethylaminoNo activitySteric hindrance

Advanced: How can researchers address solubility challenges in in vivo studies of this compound?

Answer:

  • Co-Solvent Systems : Use PEG-400/water (20:80) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyrrole nitrogen, cleaved in vivo by phosphatases .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, confirmed via dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.